Enhanced Lipophilicity (logP) vs. Des-methyl and Des-isobutyl Analogs
The target compound's logP of 4.27 is 0.73 units higher than the 3.54 logP of its direct des-methyl analog, 4-chloro-5-isobutylthieno[2,3-d]pyrimidine , and 1.62 units higher than the 2.65 logP of its des-isobutyl analog, 4-chloro-2-methylthieno[2,3-d]pyrimidine . This indicates a significantly greater lipophilicity that may influence membrane permeability and non-specific binding profiles in cell-based assays.
| Evidence Dimension | Computed logP (Predicted Partition Coefficient) |
|---|---|
| Target Compound Data | 4.27 |
| Comparator Or Baseline | 4-chloro-5-isobutylthieno[2,3-d]pyrimidine (logP 3.54); 4-chloro-2-methylthieno[2,3-d]pyrimidine (logP 2.65) |
| Quantified Difference | +0.73 vs. des-methyl analog; +1.62 vs. des-isobutyl analog |
| Conditions | In silico prediction models as reported by chemical suppliers. |
Why This Matters
For procurement decisions in lipophilicity-dependent assay development, this compound offers a measurable shift in logP that is not achievable with the more common, less substituted analogs.
